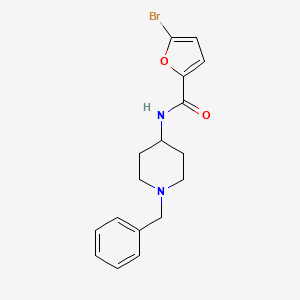

![molecular formula C18H28N2O3S B4582716 1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl-piperazine derivatives typically involves multiple steps, including esterification, hydrazination, cyclization, and nucleophilic attack by amines. For instance, a study detailed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing a complex six-step synthesis process starting from 4-chlorobenzoic acid, which could be analogous to the synthesis of 1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine (Zhuo Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonyl-piperazine derivatives is often characterized using NMR, IR, and elemental analysis. For example, the structural confirmation of sulfonamide compounds through these techniques reveals detailed insights into the molecular geometry and atomic connectivity (Luo Yan et al., 2006). X-ray crystallography further provides precise information on molecular conformation and crystal packing, as shown in studies of related compounds (S. Naveen et al., 2015).

Chemical Reactions and Properties

Sulfonyl-piperazine derivatives undergo various chemical reactions, including aminolysis of p-nitrophenylsulfonates and reactions with 3-dimethylamino-2H-azirines, leading to the formation of complex heterocycles. These reactions are significant for the functionalization and further derivatization of the core structure, offering insights into the reactivity and chemical versatility of such compounds (D. Bertarelli et al., 2006).

Physical Properties Analysis

The physical properties of sulfonyl-piperazine derivatives, such as melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Techniques like X-ray diffraction and NMR spectroscopy provide data on crystal packing and molecular dynamics, essential for designing compounds with desired physical properties (A. Smolobochkin et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the application scope of sulfonyl-piperazine derivatives. Studies on the synthesis and reactivity of such compounds highlight their potential as intermediates in organic synthesis, development of pharmaceuticals, and materials science. The ability to undergo diverse chemical transformations makes them valuable tools in chemistry research (M. Abbasi et al., 2017).

Applications De Recherche Scientifique

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including 1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine, are significant for their role as synthetic bacteriostatic antibiotics. Their utility extends beyond antibacterial applications to encompass antiviral, anticancer, and anti-Alzheimer's drugs. This broad therapeutic potential showcases sulfonamides' critical role in modern medicine, highlighting their impact on treating diverse conditions and diseases (Gulcin & Taslimi, 2018).

Environmental Impact and Human Health Concerns

The presence of sulfonamides, including derivatives of 1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine, in the environment poses risks to microbial populations and potentially to human health. Their widespread use in healthcare and veterinary medicine leads to environmental dissemination, primarily through agricultural activities. This review underscores the importance of monitoring and managing sulfonamide levels in the environment to mitigate potential health hazards (Baran et al., 2011).

Insecticide Application and Resistance Management

Sulfoxaflor, a sulfoximine insecticide, exemplifies the application of sulfonamide chemistry in developing novel insecticides. This class offers control over sap-feeding pests with distinct interactions compared to other insecticides, highlighting differences in resistance and cross-resistance patterns. The effectiveness of sulfoxaflor against resistant strains underscores the importance of chemical innovation in sustaining agricultural productivity and pest management strategies (Watson et al., 2021).

Propriétés

IUPAC Name |

2-methyl-1-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-14(2)13-16-5-7-17(8-6-16)24(22,23)20-11-9-19(10-12-20)18(21)15(3)4/h5-8,14-15H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLWXUONVSOYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-{[4-(2-methylpropyl)phenyl]sulfonyl}piperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)

![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)